
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride is a compound of interest in various scientific fields due to its unique structural properties. The presence of deuterium atoms in its structure makes it particularly valuable for research in isotopic labeling and kinetic isotope effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride typically involves multiple steps. The starting material is often a cyclohexane derivative, which undergoes a series of reactions including alkylation, deuteration, and amination. The reaction conditions usually involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study kinetic isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride
- 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride
Uniqueness
The uniqueness of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride lies in its isotopic composition. The incorporation of deuterium atoms enhances its stability and provides valuable information on reaction kinetics and mechanisms, which is not possible with non-deuterated analogs.
Propiedades
Fórmula molecular |
C10H24Cl2N2 |
|---|---|
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/i3D3,6D2;; |
Clave InChI |
UKBRFCIVTBJKPZ-WCKZLILGSA-N |
SMILES isomérico |
[2H]C1(C(CC(CC1(CN)C([2H])([2H])[2H])N)(C)C)[2H].Cl.Cl |
SMILES canónico |
CC1(CC(CC(C1)(C)CN)N)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


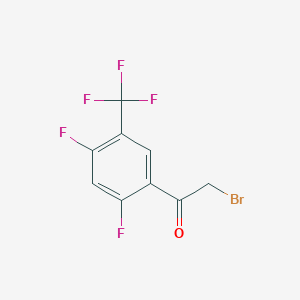
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)

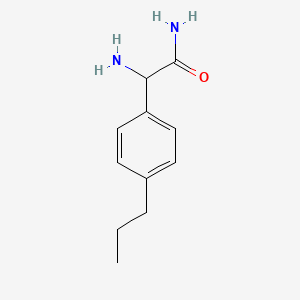
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
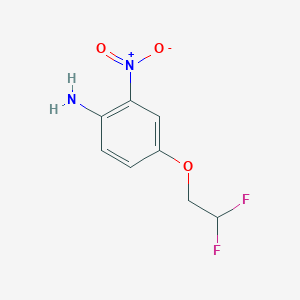
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
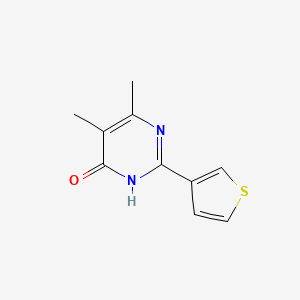
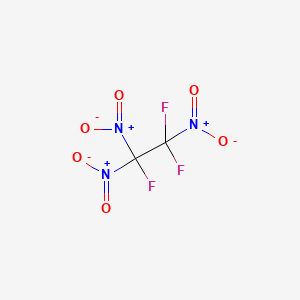
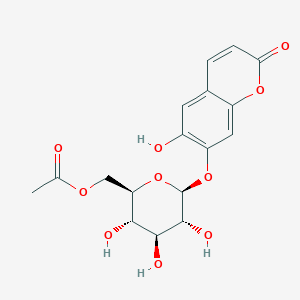
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)

